molecular formula C8H14ClNO3 B6270612 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2551118-59-1

4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6270612
CAS No.: 2551118-59-1
M. Wt: 207.7
InChI Key:
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Description

4-amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted amines .

Mechanism of Action

The mechanism by which 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

CAS No.

2551118-59-1

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

91

Origin of Product

United States

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